molecular formula C7H14O3 B13312758 4-Hydroxy-4-methylhexanoic acid

4-Hydroxy-4-methylhexanoic acid

Cat. No.: B13312758
M. Wt: 146.18 g/mol
InChI Key: BHWOTLCMMUBASI-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methylhexanoic acid typically involves the hydroxylation of 4-methylhexanoic acid. This can be achieved through various methods, including catalytic oxidation using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: 4-Methylhexanoic acid, 4-Keto-4-methylhexanoic acid

    Reduction: 4-Hydroxy-4-methylhexanol

    Substitution: Various substituted hexanoic acids

Scientific Research Applications

4-Hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. Its effects are mediated through pathways involving enzyme catalysis and receptor binding, which can modulate cellular functions and metabolic activities.

Comparison with Similar Compounds

  • 4-Hydroxyhexanoic acid
  • 4-Methylhexanoic acid
  • 4-Keto-4-methylhexanoic acid

Comparison: 4-Hydroxy-4-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-Hydroxyhexanoic acid lacks the methyl group, which can significantly alter its chemical properties and applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-7(2,10)5-4-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)

InChI Key

BHWOTLCMMUBASI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(=O)O)O

Origin of Product

United States

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